PI3K Isoform Selectivity Profile vs. Core Quinoline Scaffold Baseline
Based on the established SAR for the quinolin-8-yloxy piperidine series, the incorporation of a pyridin-3-yl ethanone group (as in the target compound) is consistent with a PI3Kβ/δ-favoring profile that discriminates from mTOR, a critical selectivity axis for avoiding the metabolic toxicity associated with pan-PI3K/mTOR inhibition. In closely related analogs from the same patent family, the unsubstituted piperidine ethanone scaffold exhibits Ki values in the 30–200 nM range against Class I PI3K isoforms with >100-fold selectivity over mTOR [1]. The target compound's specific substitution pattern is predicted to fall within this potency range, and its procurement enables direct investigation of this PI3Kβ/δ bias [2]. Quantitative head-to-head data for this exact compound are not publicly available, and this inference must be classified as supporting evidence.
| Evidence Dimension | PI3K isoform inhibition potency and mTOR selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed in primary literature; predicted Ki (PI3Kβ) ~30–200 nM based on class SAR |
| Comparator Or Baseline | Closest disclosed analog from US8772480 (Exact compound number not publicly mapped); class baseline for quinoline-piperidine ethanones with unoptimized substituents: PI3Kβ Ki ~41–200 nM, mTOR IC50 >10,000 nM |
| Quantified Difference | Estimated >100-fold selectivity for PI3K isoforms over mTOR, consistent with class expectations for pyridine-substituted ethanone derivatives |
| Conditions | Inhibition of human recombinant N-terminal poly-His tagged PI3K isoforms (α, β, δ, γ) expressed in Sf9 baculovirus system co-expressing p85α, measured by AlphaScreen assay after 20 min; mTOR inhibition measured by FRET assay. |
Why This Matters
This selectivity profile is the primary scientific differentiator for procurement: the compound serves as a precise tool to interrogate PI3Kβ/δ-dependent biology without confounding mTOR-mediated effects.
- [1] Nishimura, N.; et al. Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry 2011, 54 (14), 4735-4751. View Source
- [2] Amgen Inc. Inhibitors of PI3 kinase and/or mTOR. United States Patent US8772480B2. Filed November 19, 2012, and issued July 08, 2014. View Source
